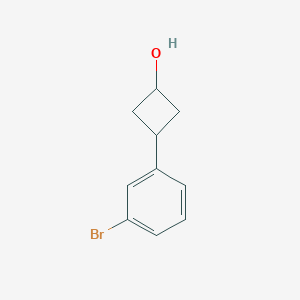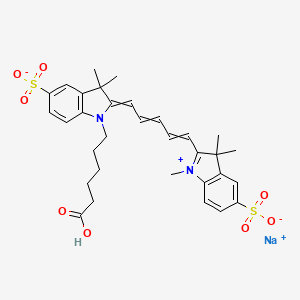
Sulfo Cy5 Carboxylic acids
Overview
Description
Sulfo Cy5 Carboxylic acids, also known as sulfo-Cyanine5 carboxylic acid, is a non-activated, water-soluble dye . It is highly hydrophilic and its non-sulfonated analog is available . The fluorophore is an equivalent of Cy5® carboxylic acid .
Synthesis Analysis
The synthesis of sulfo-Cy5 carboxylic acid has been reported in various studies . For labeling applications, the use of pre-activated sulfo-Cy5 NHS ester is considered .Molecular Structure Analysis
Sulfo Cy5 Carboxylic acids have a molecular weight of 680.87 and a molecular formula of C 32 H 37 N 2 KO 8 S 2 . They display a narrow absorption band and high molar absorptivity at 651 nm .Chemical Reactions Analysis
Sulfo Cy5 Carboxylic acids can be used for chemical synthesis . They have been studied as chemosensors for the recognition of metal cations with biological and environmental relevance .Physical And Chemical Properties Analysis
Sulfo Cy5 Carboxylic acids are well soluble in water, DMF, DMSO (0.35 M = 240 g/L), and are practically insoluble in non-polar organic solvents . They show a very low dependence of fluorescence on pH .Scientific Research Applications
Catalytic Applications
Sulfo Cy5 Carboxylic acids have been studied for their potential in catalytic applications, particularly in the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals. A study highlighted the visible-light-induced reaction of redox-active esters with organosulfinates, demonstrating broad substrate scope and functional group compatibility. This method facilitates the late-stage modification of bioactive pharmaceuticals and natural products, showcasing the synthetic utility of Sulfo Cy5 Carboxylic acids in improving the synthesis of complex molecules such as anti-prostate cancer drugs (He et al., 2020).
Environmental Impact
Research has also explored the environmental degradation pathways of chemicals related to Sulfo Cy5 Carboxylic acids. Studies on polyfluoroalkyl chemicals, which can degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), shed light on microbial degradation mechanisms. These findings are crucial for evaluating the fate and effects of Sulfo Cy5 Carboxylic acid precursors in the environment, providing insights into biodegradation pathways and potential environmental impacts (Liu & Avendaño, 2013).
Biochemical Insights
On a biochemical level, Sulfo Cy5 Carboxylic acids contribute to understanding redox activity and adsorption in proteins and peptides. A study on L-cysteine electrooxidation offered insights into the adsorption/oxidation process, relevant for understanding the behavior of sulfur-containing amino acids and their role in protein functionality (Dourado et al., 2017).
Synthetic Applications
In synthetic chemistry, Sulfo Cy5 Carboxylic acids have been used in the development of axially chiral dicarboxylic acids, facilitating asymmetric Mannich-type reactions. This approach allows for the synthesis of chiral β-amino phosphonates and β-amino sulfones with high enantioselectivities, highlighting the versatility of Sulfo Cy5 Carboxylic acids in enabling precise synthetic transformations (Hashimoto et al., 2011).
Advanced Materials
Finally, Sulfo Cy5 Carboxylic acids play a role in the development of advanced materials. For instance, perfluorinated sulfonic-acid ionomers, closely related to the functional groups in Sulfo Cy5 Carboxylic acids, have been extensively reviewed for their application in fuel cells and other technologies. The research emphasizes the importance of understanding the structure-property relationships in these materials to enhance their performance in various applications (Kusoglu & Weber, 2017).
properties
IUPAC Name |
sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118987355 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



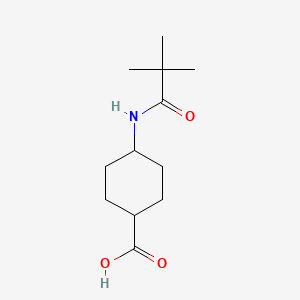
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)

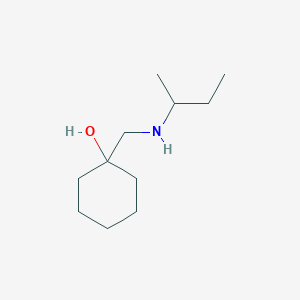
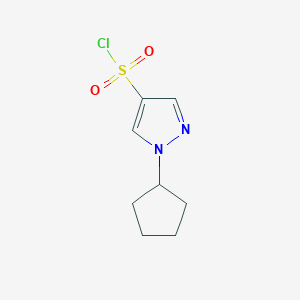

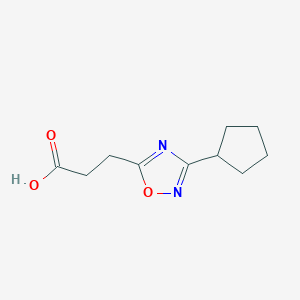

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)

